molecular formula C18H18ClN3O3S2 B11007406 N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

Cat. No.: B11007406
M. Wt: 423.9 g/mol
InChI Key: PKEYMIQFUGSNBG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thienopyrimidine moiety, a chlorohydroxyphenyl group, and a sulfanylacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.

    Introduction of the Chlorohydroxyphenyl Group: The chlorohydroxyphenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated phenol derivative and an appropriate nucleophile.

    Formation of the Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage through a condensation reaction between the thienopyrimidine derivative and the chlorohydroxyphenyl derivative in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, gene expression, or other cellular processes to exert its effects.

Comparison with Similar Compounds

N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Properties

Molecular Formula

C18H18ClN3O3S2

Molecular Weight

423.9 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H18ClN3O3S2/c1-9(2)14-6-11-17(25)21-15(22-18(11)27-14)7-26-8-16(24)20-12-5-10(19)3-4-13(12)23/h3-6,9,23H,7-8H2,1-2H3,(H,20,24)(H,21,22,25)

InChI Key

PKEYMIQFUGSNBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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